4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran
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Overview
Description
4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is an organic compound that features a tetrahydropyran ring substituted with a fluorinated nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluoro-3-nitrophenol and tetrahydro-2H-pyran.
Reaction Conditions: The 4-fluoro-3-nitrophenol is reacted with a suitable alkylating agent, such as chloromethyl tetrahydro-2H-pyran, under basic conditions to form the desired product. The reaction is typically carried out in an organic solvent like dichloromethane or toluene, with a base such as potassium carbonate or sodium hydroxide.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Oxidation: The tetrahydropyran ring can be oxidized to form a lactone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophilic reagents.
Oxidation: Potassium permanganate in an aqueous medium.
Major Products
Reduction: 4-((4-Fluoro-3-aminophenoxy)methyl)tetrahydro-2H-pyran.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding lactone derivatives.
Scientific Research Applications
4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, such as polymers and coatings.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorinated nitrophenoxy group can enhance binding affinity and specificity, while the tetrahydropyran ring can provide stability and solubility.
Comparison with Similar Compounds
Similar Compounds
4-((3-Fluoro-5-nitrophenoxy)methyl)tetrahydro-2H-pyran: Similar structure but with different substitution pattern on the phenoxy group.
4-((4-Fluoro-2-nitrophenoxy)methyl)tetrahydro-2H-pyran: Another isomer with the nitro group in a different position.
Uniqueness
4-((4-Fluoro-3-nitrophenoxy)methyl)tetrahydro-2H-pyran is unique due to the specific positioning of the fluoro and nitro groups, which can influence its reactivity and interactions with other molecules. This unique arrangement can lead to distinct chemical and biological properties compared to its isomers and analogs.
Properties
IUPAC Name |
4-[(4-fluoro-3-nitrophenoxy)methyl]oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO4/c13-11-2-1-10(7-12(11)14(15)16)18-8-9-3-5-17-6-4-9/h1-2,7,9H,3-6,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBUQDPOOKDJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=CC(=C(C=C2)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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